![molecular formula C6H15NO B2791864 2-Amino-2-methylpentan-1-ol CAS No. 13893-61-3](/img/structure/B2791864.png)
2-Amino-2-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid with a molecular weight of 117.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-methylpentan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-pentanol with ammonia under specific conditions . Another method includes the reaction of 2-methyl-2-pentanol with formaldehyde and hydrogenation of the intermediate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the aldol condensation of propionaldehyde followed by hydrogenation . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions often occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted amino alcohols and their derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-2-methylpentan-1-ol serves as a crucial building block for synthesizing complex organic molecules. It acts as a reagent in various chemical reactions, facilitating the formation of new chemical bonds due to its nucleophilic nature.
Key Reactions:
- Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
- Reduction: Typically involves hydrogenation using catalysts such as palladium on carbon.
- Substitution Reactions: Occur in the presence of halogenating agents like thionyl chloride.
Biology
In biological research, this compound is utilized in the synthesis of biologically active molecules and serves as a precursor in pharmaceutical production. Its unique chemical properties allow it to be involved in creating compounds that exhibit therapeutic effects.
Medicine
This compound plays a significant role in drug development. It is used in the synthesis of various pharmaceutical agents and has been noted for its potential therapeutic applications due to its ability to interact with biological systems effectively .
Surfactants and Emulsifiers
In industrial settings, this compound is employed in the manufacture of surfactants and emulsifiers. These compounds are essential in various products such as detergents, coatings, and personal care items .
Buffer Solutions
It is also used as a buffer in biochemical research, providing stability to pH levels during experiments involving biological materials .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound as a precursor for synthesizing active pharmaceutical ingredients (APIs). The compound was integrated into the synthesis pathways for drugs aimed at treating respiratory conditions, showcasing its relevance in modern medicinal chemistry.
Case Study 2: Environmental Applications
Research has explored the application of this compound in environmental protection efforts. Its potential role in pollution control strategies was investigated, highlighting its versatility beyond traditional industrial uses .
Comparative Data Table
Application Area | Specific Uses | Notable Features |
---|---|---|
Chemistry | Building block for organic synthesis | Facilitates new bond formation |
Biology | Synthesis of active biological molecules | Acts as a precursor for pharmaceuticals |
Medicine | Drug development and therapeutic agents | Unique interactions with biological systems |
Industry | Manufacture of surfactants and emulsifiers | Essential for various consumer products |
Environmental Science | Pollution control strategies | Innovative applications being explored |
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpentan-1-ol involves its interaction with various molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The compound’s amino group can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-4-methylpentan-1-ol
- 2-Methyl-1-pentanol
Comparison: Compared to these similar compounds, 2-Amino-2-methylpentan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. For instance, its higher molecular weight and branched structure result in different reactivity and solubility characteristics .
Biological Activity
2-Amino-2-methylpentan-1-ol, also known as AMP, is an organic compound with significant biological activities and applications in various fields, including pharmaceuticals, biochemistry, and environmental science. Its unique structure allows it to participate in a range of biochemical interactions, making it a subject of interest for researchers.
This compound is characterized by the presence of both an amino group and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can exist in different stereochemical forms, influencing its biological interactions.
The biological activity of this compound is primarily mediated through its ability to form hydrogen bonds and ionic interactions with various biomolecules such as proteins and enzymes. This interaction can modulate enzyme activities and influence biochemical pathways. The compound acts as a substrate or inhibitor in enzymatic reactions, impacting metabolic processes.
Enzyme Interactions
Research indicates that this compound can interact with several enzymes, potentially acting as an inhibitor or modulator. For instance, studies have shown its involvement in:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzyme activities, which could be beneficial in therapeutic contexts.
Neuroprotective Effects
Some studies suggest that this compound exhibits neuroprotective properties. It may help in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Antimicrobial Activity
Preliminary research has demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Applications in Research and Industry
Field | Application |
---|---|
Pharmaceuticals | Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs). |
Biochemistry | Acts as a buffer in biochemical assays and enzyme studies. |
Environmental | Investigated for its role in atmospheric chemistry and potential environmental applications. |
Case Study 1: Neuroprotective Effects
A study conducted by researchers at the University of Oslo examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential therapeutic use in neurodegenerative diseases.
Case Study 2: Antimicrobial Properties
In another study published in the Journal of Applied Microbiology, this compound was tested against various bacterial strains. The compound showed notable inhibitory effects on Gram-positive bacteria, highlighting its potential as an alternative antimicrobial agent.
Properties
IUPAC Name |
2-amino-2-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNFARHWKXXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.